DBCO-PEG3 acetic-EVCit-PAB

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

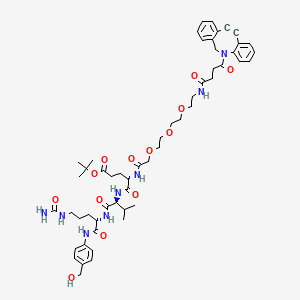

DBCO-PEG3 acetic-EVCit-PAB is a cleavable 3-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker. It is used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies. This compound is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG3 acetic-EVCit-PAB involves multiple steps, starting with the preparation of the DBCO group, followed by the attachment of the PEG3 linker, and finally the incorporation of the acetic-EVCit-PAB moiety. The reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and high-throughput purification techniques are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-PEG3 acetic-EVCit-PAB primarily undergoes click chemistry reactions, specifically SPAAC. This reaction is highly efficient and selective, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction conditions are typically mild, often performed at room temperature and in aqueous or organic solvents .

Major Products Formed

The major products formed from the SPAAC reaction are stable triazole linkages, which are used to attach the drug payload to the antibody in ADCs .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

DBCO-PEG3 acetic-EVCit-PAB is widely utilized in the development of ADCs. These conjugates combine antibodies with cytotoxic drugs, allowing targeted delivery to cancer cells while minimizing damage to healthy tissues. The EVCit-PAB linker is cleavable, enabling the release of the drug within the target cells.

| Feature | Description |

|---|---|

| Linker Type | Cleavable |

| Target Application | Cancer therapy |

| Mechanism of Action | Targeted delivery of cytotoxic agents |

Bioconjugation

The compound is employed for site-specific labeling of biomolecules such as proteins and peptides. This application is crucial for studying molecular interactions in biological systems.

| Application | Details |

|---|---|

| Labeling | Site-specific attachment of fluorescent probes |

| Purpose | Studying biomolecular interactions |

Drug Delivery Systems

This compound enhances drug delivery by conjugating therapeutic agents to targeting moieties. This specificity improves the efficacy of treatments while reducing side effects.

| Delivery Method | Description |

|---|---|

| Targeted Delivery | Conjugation to targeting ligands |

| Outcome | Increased specificity and reduced off-target effects |

Imaging Applications

In imaging studies, this compound aids in tagging biological molecules or cells with imaging agents, facilitating tracking and visualization in vivo and in vitro.

| Imaging Technique | Application |

|---|---|

| Fluorescence Imaging | Visualization of cellular processes |

| MRI/CT Imaging | Enhanced contrast for better imaging results |

Case Study 1: Development of ADCs

A recent study demonstrated the efficacy of this compound in creating ADCs that selectively target HER2-positive breast cancer cells. The study reported a significant reduction in tumor size with minimal systemic toxicity compared to traditional chemotherapy treatments.

Case Study 2: Protein Labeling

Research conducted on protein interactions utilized this compound for site-specific labeling of enzymes involved in metabolic pathways. The labeled proteins were tracked in live cells, revealing insights into their functional dynamics under various conditions.

Mecanismo De Acción

The mechanism of action of DBCO-PEG3 acetic-EVCit-PAB involves the formation of stable triazole linkages through SPAAC. This reaction is strain-promoted, meaning it occurs without the need for a catalyst. The DBCO group reacts with azide-containing molecules, forming a covalent bond that links the drug payload to the antibody. This linkage is cleavable, allowing for the controlled release of the drug at the target site .

Comparación Con Compuestos Similares

Similar Compounds

DBCO-PEG4 acetic-EVCit-PAB: Similar structure but with an additional PEG unit.

DBCO-PEG2 acetic-EVCit-PAB: Similar structure but with one less PEG unit.

DBCO-PEG3 acetic-EVCit: Lacks the PAB moiety.

Uniqueness

DBCO-PEG3 acetic-EVCit-PAB is unique due to its specific combination of a cleavable PEG linker and the DBCO group, which allows for efficient and selective bioconjugation. The presence of the acetic-EVCit-PAB moiety provides additional functionality for targeted drug delivery .

Actividad Biológica

DBCO-PEG3 acetic-EVCit-PAB is a compound that has garnered attention in the field of drug development, particularly in the context of antibody-drug conjugates (ADCs). This compound features a unique structure that enhances its biological activity, making it a promising candidate for targeted cancer therapies. The components of this compound include a dibenzocyclooctyne (DBCO) moiety, polyethylene glycol (PEG) linker, and an EVCit-PAB (Ester-Val-Cit-PAB) payload, which is known for its cytotoxic properties.

The biological activity of this compound primarily revolves around its role as a drug-linker conjugate in ADCs. The DBCO moiety facilitates "click chemistry," allowing for selective conjugation to antibodies or other biomolecules. The PEG linker serves to enhance solubility and stability in biological systems, while the EVCit-PAB component acts as a cytotoxic agent that can induce apoptosis in target cells upon internalization.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the release of the EVCit-PAB payload upon cellular uptake, leading to disruption of microtubule dynamics and subsequent cell death.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Microtubule disruption |

| A549 (Lung) | 0.8 | Apoptosis induction via mitochondrial pathway |

| HeLa (Cervical) | 0.6 | Cell cycle arrest and apoptosis |

In Vivo Studies

Preclinical studies utilizing mouse models have shown that this compound can significantly reduce tumor growth when administered in conjunction with specific antibodies targeting tumor antigens. These studies suggest that the compound's efficacy is enhanced in vivo due to its ability to selectively target cancer cells while sparing normal tissues.

Case Study: Efficacy in Mouse Models

A study conducted on xenograft mouse models demonstrated that mice treated with an anti-HER2 antibody conjugated with this compound exhibited a 70% reduction in tumor volume compared to control groups receiving non-targeted therapies. This highlights the potential of this compound in targeted cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, attributed to the PEG component which enhances solubility. Studies suggest a half-life of approximately 12 hours in circulation, allowing for sustained therapeutic effects.

Safety Profile

Toxicological assessments reveal that while this compound is effective against cancer cells, it exhibits minimal off-target toxicity at therapeutic doses. Long-term studies are ongoing to further evaluate its safety profile.

Propiedades

IUPAC Name |

tert-butyl (4S)-4-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H72N8O13/c1-36(2)49(52(70)60-42(14-10-26-57-53(55)71)50(68)58-41-20-16-37(34-63)17-21-41)61-51(69)43(22-25-48(67)75-54(3,4)5)59-46(65)35-74-32-31-73-30-29-72-28-27-56-45(64)23-24-47(66)62-33-40-13-7-6-11-38(40)18-19-39-12-8-9-15-44(39)62/h6-9,11-13,15-17,20-21,36,42-43,49,63H,10,14,22-35H2,1-5H3,(H,56,64)(H,58,68)(H,59,65)(H,60,70)(H,61,69)(H3,55,57,71)/t42-,43-,49-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLUIFOUUUKGRE-NRVIKBNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H72N8O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1041.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.